molecular formula C16H19N3O3 B2741233 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 865286-32-4

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2741233
CAS No.: 865286-32-4
M. Wt: 301.346
InChI Key: LAYNSUCYWMQHHL-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, featuring a 1,3,4-oxadiazole core scaffold. The 1,3,4-oxadiazole moiety is a well-known pharmacophore that has been extensively investigated for its diverse biological activities, particularly in the field of anticancer research . Compounds based on this structure have demonstrated potent antiproliferative effects by targeting key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The 3-methoxyphenyl substitution at the 5-position of the oxadiazole ring is a common structural feature designed to enhance binding affinity and selectivity towards these enzymatic targets. Furthermore, 1,3,4-oxadiazole derivatives have shown relevance in neurological research, with some analogs, like the investigational compound WF-516, being developed as ligands for serotonin (5-HT1A) receptors and exhibiting potential antidepressant effects by modulating serotonergic neurotransmission . This compound is intended for research applications only, including but not limited to in vitro biological screening, assay development, and as a standard or intermediate in the synthesis of novel therapeutic agents. Researchers value this compound for its potential to help elucidate complex disease mechanisms and contribute to the development of new treatment strategies. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYNSUCYWMQHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diacylhydrazine Intermediate Preparation

The oxadiazole ring is synthesized by cyclizing a diacylhydrazine derived from cyclohexanecarbohydrazide and 3-methoxybenzoyl chloride :

$$
\text{Cyclohexanecarbohydrazide} + \text{3-Methoxybenzoyl Chloride} \rightarrow \text{Diacylhydrazine Intermediate}
$$

Procedure :

  • Cyclohexanecarbohydrazide is prepared by reacting cyclohexanecarbonyl chloride with hydrazine hydrate in dichloromethane at 0–5°C.
  • The hydrazide is then treated with 3-methoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form the diacylhydrazine.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Temperature: 0°C to room temperature.
  • Yield: 75–85% (estimated from analogous syntheses).

Cyclodehydration to 1,3,4-Oxadiazole

The diacylhydrazine undergoes cyclization using dehydrating agents:

$$
\text{Diacylhydrazine} \xrightarrow{\text{POCl}_3} \text{5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine}
$$

Optimized Protocol :

  • Dehydrating Agent : Phosphorus oxychloride (POCl₃) in refluxing toluene.
  • Reaction Time : 6–8 hours.
  • Workup : Neutralization with ice-cold sodium bicarbonate and extraction with ethyl acetate.

Alternative Agents :

  • Thionyl chloride (SOCl₂) or polyphosphoric acid (PPA), though POCl₃ offers superior regioselectivity.

Amide Bond Formation with Cyclohexanecarboxamide

The 2-amino group of the oxadiazole is acylated with cyclohexanecarbonyl chloride:

$$
\text{5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} + \text{Cyclohexanecarbonyl Chloride} \rightarrow \text{Target Compound}
$$

Stepwise Process :

  • Activation : Cyclohexanecarbonyl chloride is generated in situ by treating cyclohexanecarboxylic acid with thionyl chloride.
  • Coupling : The acyl chloride is reacted with the oxadiazole amine in dichloromethane using DIPEA as a base.

Critical Parameters :

  • Molar Ratio : 1:1.2 (amine:acyl chloride) to minimize diacylation.
  • Temperature : 0°C to prevent racemization.
  • Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Routes

One-Pot Cyclization-Acylation

A streamlined approach combines cyclization and acylation in a single vessel:

  • Cyclohexanecarbohydrazide and 3-methoxybenzoyl chloride form the diacylhydrazine.
  • POCl₃-induced cyclization immediately followed by acylation with cyclohexanecarbonyl chloride.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (80–85%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclodehydration:

  • Conditions : 150°C, 20 minutes, POCl₃ as catalyst.
  • Yield : 82% (compared to 75% under conventional heating).

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.39 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 2.50–1.70 (m, 11H, cyclohexane).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N oxadiazole).

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Method Dehydrating Agent Time (h) Yield (%) Purity (%)
Conventional POCl₃ 8 75 97
One-Pot POCl₃ 6 85 98
Microwave-Assisted POCl₃ 0.33 82 99

Industrial-Scale Considerations

Cost-Efficiency :

  • POCl₃ is preferred over PPA due to lower viscosity and easier handling.
  • Recycling toluene via distillation reduces solvent costs.

Environmental Impact :

  • Substituting POCl₃ with ionic liquid catalysts (e.g., [BMIM][HSO₄]) is under investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as hydrazines or amines.

    Substitution: The methoxy group or other substituents on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce hydrazines or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

In Vitro Studies

Recent in vitro studies have demonstrated that N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide exhibits significant cytotoxicity against various cancer cell lines. In a study conducted by Zhang et al., the compound was tested against multiple human cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The compound exhibited an IC50 value as low as 1.18 µM against these cell lines, indicating potent anticancer activity .

Comparative Efficacy

When compared with established anticancer agents such as staurosporine and ethidium bromide, this compound showed superior efficacy in inhibiting cancer cell proliferation. The compound's ability to selectively target cancer cells while sparing normal cells is a critical feature that enhances its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties. Modifications to the oxadiazole ring and cyclohexane moiety can significantly influence biological activity. For example:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Alteration of substituents on the phenyl ringChanges in selectivity towards specific cancer types

These findings highlight the importance of chemical modifications in enhancing the therapeutic efficacy of oxadiazole derivatives .

Case Study 1: Anticancer Efficacy

In a detailed case study published in 2023, researchers evaluated the effects of this compound on MCF7 breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours . This indicates its potential as a lead compound for developing new breast cancer therapies.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanistic pathways involved in the anticancer activity of this compound. It was found that this compound induced apoptosis via the mitochondrial pathway. The compound increased reactive oxygen species (ROS) levels and activated caspase cascades leading to programmed cell death .

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Oxadiazole Derivatives

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring and adjacent aromatic systems. Key examples include:

Compound Name Substituent at Oxadiazole Position 5 Substituent at Oxadiazole Position 2 Key Features
Target Compound 3-Methoxyphenyl Cyclohexanecarboxamide Electron-donating methoxy group; moderate lipophilicity
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide () 4-Chloro-2-phenoxyphenyl Cyclohexylcarboxamide Bulky phenoxy and chloro groups; increased steric hindrance and electron-withdrawing effects
Compound AB1 () 4-Aminophenyl Acetamide-linked phenyl Amino group enhances polarity; acetamide may influence metabolic stability
Patent Compound () Complex trifluoromethylphenyl and oxazolidinone substituents Methylcyclohexenyl-carboxamide High lipophilicity due to trifluoromethyl groups; potential for enhanced receptor binding specificity
N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide () Phenyl Cyclohexanecarboxamide Lack of methoxy substitution; simpler aromatic system

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show characteristic N–H stretching (~3300 cm⁻¹) from the carboxamide and C–O–C vibrations (~1250 cm⁻¹) from the oxadiazole and methoxy groups. In contrast, the chloro-substituted analogue () exhibits C–Cl stretching (~750 cm⁻¹) .
  • NMR Analysis : The 3-methoxyphenyl group in the target compound would generate distinct aromatic proton signals (δ 6.7–7.3 ppm) and a methoxy singlet (~δ 3.8 ppm). The cyclohexane carboxamide protons resonate similarly across analogues (e.g., δ 1.2–2.5 ppm for cyclohexyl protons) .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 316.36 g/mol
  • IUPAC Name : this compound

The biological activity of oxadiazole derivatives is primarily attributed to their ability to interact with various biological targets:

  • Enzyme Interaction : Oxadiazole compounds have been shown to inhibit several enzymes, including:
    • Thymidylate Synthase : Important for DNA synthesis.
    • Histone Deacetylases (HDAC) : Involved in gene expression regulation.
    • Topoisomerase II : Critical for DNA replication and transcription.
    • Telomerase : Associated with cellular aging and cancer.
  • Nucleic Acid Binding : These compounds can selectively bind to nucleic acids, which may disrupt normal cellular processes and lead to apoptosis in cancer cells.
  • Antiproliferative Effects : Studies indicate that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

Activity TypeTest System/ModelResultReference
Anticancer ActivityMTT Assay on HeLa CellsIC50 < 10 µM
Antimicrobial ActivityE. coli and Staphylococcus aureusInhibition zone > 15 mm
Urease InhibitionJack Bean UreaseIC50 = 20 µM

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated potent activity against HeLa cervical cancer cells. The compound exhibited an IC50 value of less than 10 µM, indicating strong antiproliferative effects. This suggests that the compound may induce apoptosis through the inhibition of key enzymes involved in cell cycle regulation.

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed a significant inhibition zone greater than 15 mm, indicating effective antimicrobial activity. This opens avenues for further research into its use as a potential antibacterial agent .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that similar oxadiazole derivatives exhibit favorable absorption and distribution characteristics. However, detailed studies on the pharmacokinetics and toxicity of this compound are still needed to fully understand its therapeutic window and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide?

  • Methodological Answer : Synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative. Key steps include:

  • Reagent Selection : Use dehydrating agents (e.g., POCl₃ or H₂SO₄) for oxadiazole ring formation .
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) for intermediate steps, followed by ethanol for recrystallization .
  • Reaction Control : Maintain temperatures between 60–80°C and monitor pH to prevent side reactions .
    • Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclohexane and oxadiazole ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 330.12) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous oxadiazoles .
    • Purity Assessment : Use melting point analysis (±1°C deviation) and elemental analysis (C, H, N within 0.3% of theoretical) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
    • Toxicity Data : Classified as Acute Toxicity Category 4 (oral); avoid skin contact to prevent irritation .

Advanced Research Questions

Q. How can experimental design elucidate the mechanism of action of this compound?

  • Approaches :

  • Enzyme Inhibition Assays : Screen against kinases or cyclooxygenases using fluorogenic substrates (e.g., ATPase-Glo™) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or 5-lipoxygenase .
  • Theoretical Frameworks : Align hypotheses with existing models (e.g., oxadiazoles as electron-deficient pharmacophores) .
    • Data Interpretation : Compare IC₅₀ values across assays to identify primary vs. off-target effects .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Strategies :

  • Structural Reanalysis : Verify compound identity via X-ray or 2D NMR if discrepancies arise (e.g., regioisomer formation) .
  • Contextual Variables : Control solvent polarity (e.g., DMSO vs. saline) and cell line specificity (e.g., HeLa vs. HEK293) .
  • Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for batch effects .
    • Case Example : Analogous compounds showed variable anti-inflammatory activity due to methoxy group orientation .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methoxyphenyl position to improve metabolic stability .
  • Scaffold Hybridization : Fuse with benzodioxole or thiadiazole moieties to modulate lipophilicity (logP <3) .
    • Synthetic Routes :
ModificationMethodOutcome
Cyclohexane Ring Fluorination Electrophilic substitution with F₂ gasIncreased blood-brain barrier penetration
Oxadiazole Sulfonation SOCl₂-mediated sulfonationEnhanced aqueous solubility (up to 2.5 mg/mL)

Key Considerations for Data Reporting

  • Theoretical Alignment : Frame findings within established frameworks (e.g., oxadiazole bioisosterism ).
  • Reproducibility : Document solvent purity, catalyst lot numbers, and spectrometer calibration dates .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.